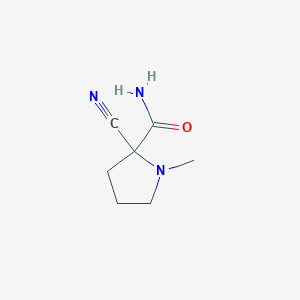
2-Cyano-1-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-1-methylpyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the cyano and carboxamide functional groups in this compound makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-methylpyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidine with cyanogen bromide to introduce the cyano group. The resulting intermediate is then reacted with a suitable carboxamide precursor under appropriate conditions to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or nitriles.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
2-Cyano-1-methylpyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxamide groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Cyano-1-methylpyrrolidine-2-carboxamide can be compared with other pyrrolidine derivatives, such as:
1-Methylpyrrolidine-2-carboxamide: Lacks the cyano group, which may result in different biological activities and reactivity.
2-Cyano-1-ethylpyrrolidine-2-carboxamide: Similar structure but with an ethyl group instead of a methyl group, which can affect its steric and electronic properties.
2-Cyano-1-methylpyrrolidine-3-carboxamide: The position of the carboxamide group is different, leading to variations in its chemical behavior and interactions.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-cyano-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-10-4-2-3-7(10,5-8)6(9)11/h2-4H2,1H3,(H2,9,11) |
InChI Key |
XIPDKALSKBVDMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















